3-Bromo-4-isopropylaniline 3-Bromo-4-isopropylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13510661
InChI: InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3
SMILES: CC(C)C1=C(C=C(C=C1)N)Br
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol

3-Bromo-4-isopropylaniline

CAS No.:

Cat. No.: VC13510661

Molecular Formula: C9H12BrN

Molecular Weight: 214.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-isopropylaniline -

Specification

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
IUPAC Name 3-bromo-4-propan-2-ylaniline
Standard InChI InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3
Standard InChI Key ZDWAJOHLJMQPPU-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=C(C=C1)N)Br
Canonical SMILES CC(C)C1=C(C=C(C=C1)N)Br

Introduction

Structural and Chemical Properties

Molecular Characteristics

3-Bromo-4-isopropylaniline belongs to the aniline family, featuring a benzene ring substituted with an amino group (-NH₂), a bromine atom at position 3, and an isopropyl group (-CH(CH₃)₂) at position 4. Its IUPAC name is 3-bromo-4-propan-2-ylaniline, and its canonical SMILES representation is CC(C)C1=C(C=C(C=C1)N)Br. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₂BrN
Molecular Weight214.10 g/mol
CAS NumberNot explicitly listed
PubChem Compound ID280799

The compound’s bromine substituent enhances electrophilic substitution reactivity, while the isopropyl group contributes steric bulk, influencing regioselectivity in subsequent reactions.

Spectroscopic Data

While specific spectroscopic data (e.g., NMR, IR) for 3-bromo-4-isopropylaniline is limited in the provided sources, its structural analogs suggest characteristic peaks. For instance:

  • ¹H NMR: Aromatic protons near δ 6.5–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm.

  • ¹³C NMR: Quaternary carbons adjacent to bromine (~125 ppm) and isopropyl carbons (~22–34 ppm).

  • IR: N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Further experimental validation is required to confirm these predictions.

Synthesis and Industrial Production

Bromination of 4-Isopropylaniline

The primary synthesis route involves the bromination of 4-isopropylaniline. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with catalysts like FeCl₃ or AlCl₃ enhancing selectivity. Reaction conditions (temperature, solvent) critically influence yield and purity.

Example Protocol:

  • Dissolve 4-isopropylaniline in a nonpolar solvent (e.g., toluene).

  • Add Br₂ dropwise at 0–5°C to minimize di-substitution.

  • Stir for 12–24 hours under inert atmosphere.

  • Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography .

Industrial-scale production often employs continuous flow reactors, which offer superior heat transfer and reaction control compared to batch processes.

Precursor Synthesis: 4-Isopropylaniline

4-Isopropylaniline, the precursor for 3-bromo-4-isopropylaniline, is synthesized via:

  • Friedel-Crafts Alkylation: Aniline reacts with isopropyl chloride in the presence of AlCl₃.

  • Reductive Amination: Isopropyl ketone reacts with ammonia under hydrogenation conditions .

Optimized Reaction (Ambeed, 2020):

ParameterValue
Reactants4-isopropylaniline, PCl₃
SolventToluene
Temperature60–70°C
Yield77.9%

This method highlights the role of phosphorus trichloride in facilitating amide formation, a step relevant to derivative synthesis .

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Heterocyclic Synthesis

3-Bromo-4-isopropylaniline participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, which are prevalent in agrochemicals and pharmaceuticals. For example, palladium-catalyzed coupling with boronic acids yields substituted biphenylamines.

Material Science Applications

The compound’s aromaticity and halogen content make it suitable for:

  • Polymer Modification: Enhancing thermal stability in epoxy resins.

  • Coating Additives: Improving UV resistance in paints .

Research Gaps and Future Directions

Toxicity Profiling

No acute toxicity data is available for 3-bromo-4-isopropylaniline. Standard assays (e.g., LD₅₀ in rodents, Ames test for mutagenicity) are needed to evaluate safety.

Therapeutic Exploration

  • Cancer Research: Brominated anilines may inhibit tyrosine kinases.

  • Neurodegenerative Diseases: Potential modulation of amyloid-beta aggregation.

Process Optimization

  • Catalyst Design: Developing heterogeneous catalysts for greener synthesis.

  • Machine Learning: Predicting optimal reaction conditions via AI models.

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